
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of coumarins and benzoates. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, combines the properties of both coumarins and benzoates, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate typically involves a multi-step process:
Synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The hydroxyl group of the intermediate is then esterified with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits significant activity due to its coumarin core. It has been studied for its potential as an antimicrobial, antioxidant, and anticancer agent. The presence of the benzoate moiety enhances its biological activity, making it a promising candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The coumarin core can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and proliferation. The benzoate moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This dual action makes the compound effective in disrupting cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-6-yl benzoate
- 3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate
- 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both the coumarin and benzoate moieties in a single molecule provides a unique combination of properties that can be exploited for various applications.
Properties
Molecular Formula |
C25H20O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-19-14-18(30-24(26)17-9-11-21(28-2)22(13-17)29-3)10-12-20(19)31-25(27)23(15)16-7-5-4-6-8-16/h4-14H,1-3H3 |
InChI Key |
MRMAMOKVRYMHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


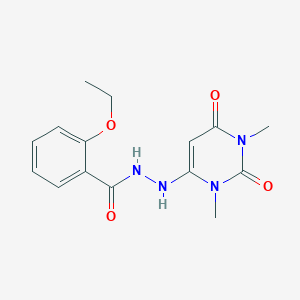

![N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11251280.png)
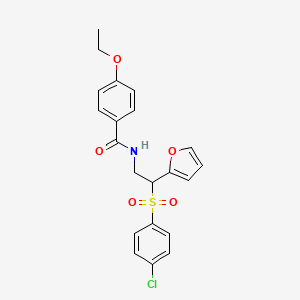
![N-(2,3-Dimethylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11251295.png)
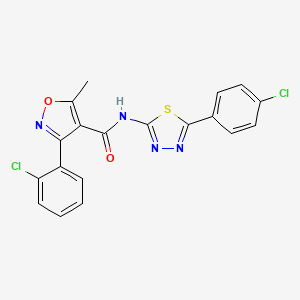
![3-methyl-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11251311.png)
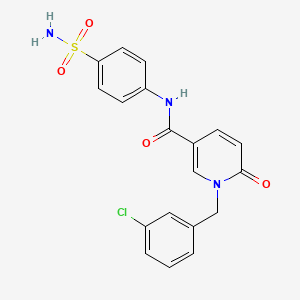
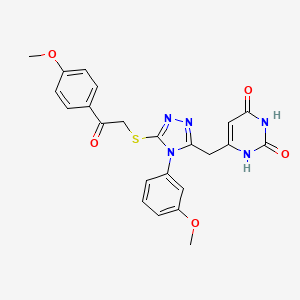
![N-benzyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11251330.png)
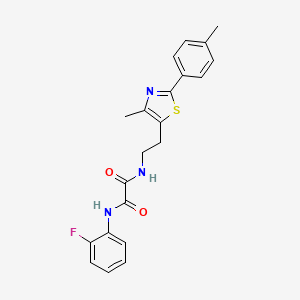
![N-(1,3-benzodioxol-5-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11251335.png)
![6-chloro-4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251337.png)
![3,5-Dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251344.png)
